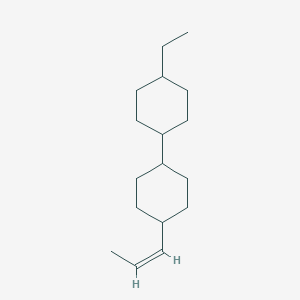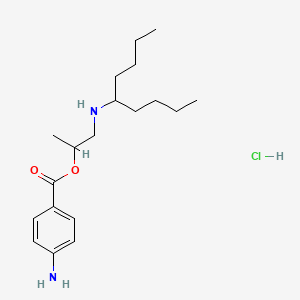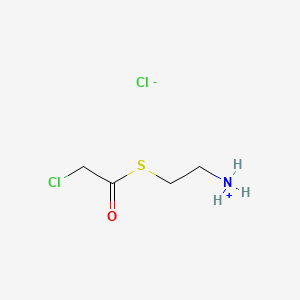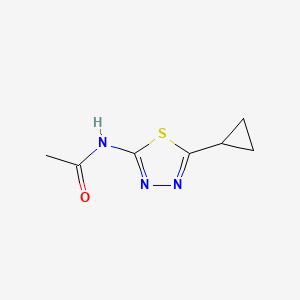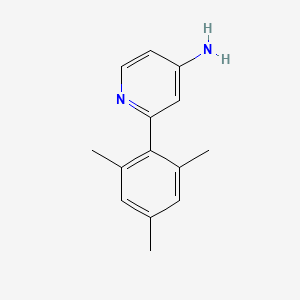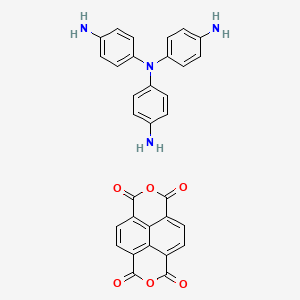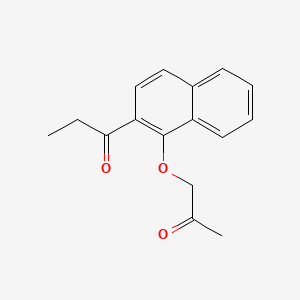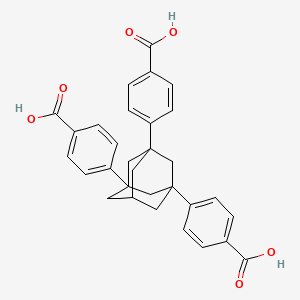
1,3,5-Tris(4-carboxyphenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4-carboxyphenyl)adamantane is a compound that belongs to the class of adamantane derivatives. It is characterized by its rigid, three-dimensional structure, which includes three carboxyphenyl groups attached to an adamantane core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-carboxyphenyl)adamantane can be synthesized through a series of chemical reactions involving adamantane and carboxyphenyl precursors. One common method involves the reaction of 1,3,5-tris(4-bromophenyl)adamantane with a carboxylating agent under specific conditions to introduce the carboxylic acid groups . The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris(4-carboxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include carboxylates, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,5-Tris(4-carboxyphenyl)adamantane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4-carboxyphenyl)adamantane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it binds to DNA through groove binding, causing the DNA helix to unwind and leading to cell death. This interaction is driven by electrostatic and non-electrostatic forces, as well as molecular docking and dynamics . In materials science, its rigid structure and multiple carboxylic acid groups enable the formation of stable hydrogen-bonded networks, contributing to its unique properties .
Comparación Con Compuestos Similares
1,3,5-Tris(4-carboxyphenyl)adamantane can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Both compounds have similar structural motifs and are used in the synthesis of HOFs and MOFs.
Trimesic acid (1,3,5-benzenetricarboxylic acid): This compound also forms hydrogen-bonded networks but lacks the three-dimensional adamantane core, resulting in different structural and functional properties.
1,3,5-Tris(4-aminophenyl)benzene: This compound has amino groups instead of carboxylic acid groups, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C31H28O6 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
4-[3,5-bis(4-carboxyphenyl)-1-adamantyl]benzoic acid |
InChI |
InChI=1S/C31H28O6/c32-26(33)20-1-7-23(8-2-20)29-13-19-14-30(16-29,24-9-3-21(4-10-24)27(34)35)18-31(15-19,17-29)25-11-5-22(6-12-25)28(36)37/h1-12,19H,13-18H2,(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
GCMMUZOOIURDCF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


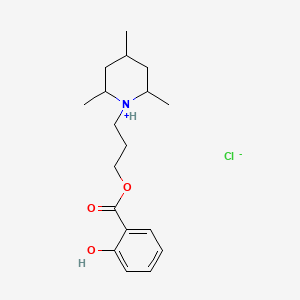
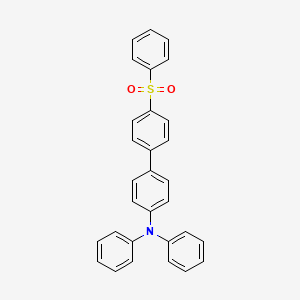
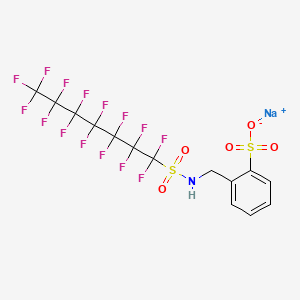
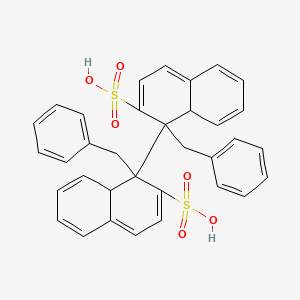
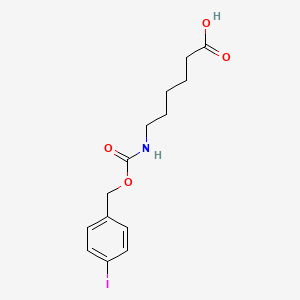
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
